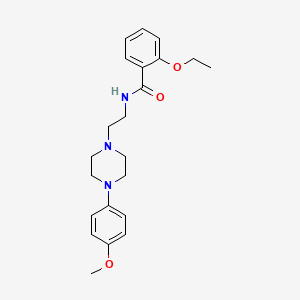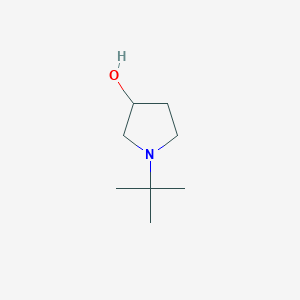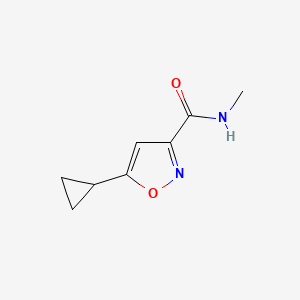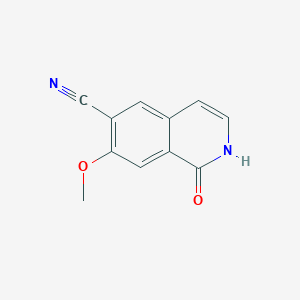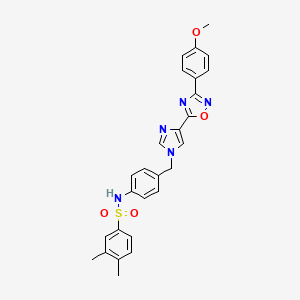
N-(4-((4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)-3,4-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups, including a methoxyphenyl group, an oxadiazole ring, an imidazole ring, and a benzenesulfonamide group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central benzene ring. The presence of the oxadiazole and imidazole rings suggests that the compound could have interesting electronic properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the oxadiazole and imidazole rings, as well as the methoxy and sulfonamide groups. These functional groups could participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group could influence its solubility in various solvents .Scientific Research Applications
Photodynamic Therapy for Cancer Treatment
One notable application is in the field of photodynamic therapy for cancer treatment. Compounds with benzenesulfonamide derivatives have been synthesized and characterized, showing promising results as photosensitizers due to their good fluorescence properties and high singlet oxygen quantum yield. These features are crucial for Type II mechanisms in photodynamic therapy, which relies on the generation of singlet oxygen to induce cell death in cancerous tissues. The potential of these compounds to serve as effective Type II photosensitizers highlights their significance in developing new cancer therapies (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antifungal Activities
Another area of application is in antimicrobial and antifungal therapies. Research into benzenesulfonamide compounds with the 1,3,4-oxadiazole moiety has demonstrated their effectiveness against various microbial and fungal strains. This underscores the potential of these compounds in addressing the growing concern of antibiotic resistance, offering a pathway to develop new antimicrobial agents with novel mechanisms of action (Zareef, Iqbal, Al-Masoudi, Zaidi, Arfan, & Shahzad, 2007).
Antioxidant, Analgesic, and Anti-inflammatory Actions
Compounds incorporating the 1,3,4-oxadiazole and pyrazole moieties, similar in structure to the chemical , have been evaluated for their antioxidant, analgesic, and anti-inflammatory potential. These studies provide insights into the multifaceted biological activities of such compounds, highlighting their potential in developing new therapies for conditions associated with oxidative stress, pain, and inflammation. The computational and pharmacological evaluations of these derivatives further support their utility in therapeutic applications, emphasizing the importance of structural motifs present in the compound of interest (Faheem, 2018).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[4-[[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]-3,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O4S/c1-18-4-13-24(14-19(18)2)37(33,34)31-22-9-5-20(6-10-22)15-32-16-25(28-17-32)27-29-26(30-36-27)21-7-11-23(35-3)12-8-21/h4-14,16-17,31H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVLSSCHIIVPRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C4=NC(=NO4)C5=CC=C(C=C5)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)-3,4-dimethylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2926539.png)

![(Z)-N-(4-(((1-(3-fluorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)phenyl)acetamide](/img/structure/B2926542.png)

![N-[cyano(3-methoxyphenyl)methyl]acetamide](/img/structure/B2926546.png)
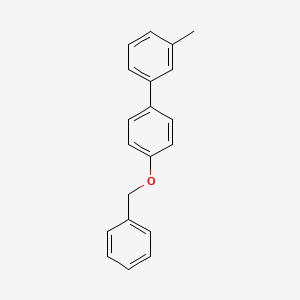
![methyl 3-{[7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4-methoxybenzoate](/img/structure/B2926549.png)
![5-chloro-N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2926551.png)
